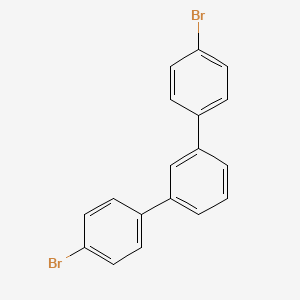

4,4''-Dibromo-1,1':3',1''-terphenyl

Overview

Description

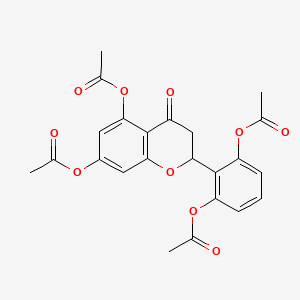

4,4''-Dibromo-1,1':3',1''-terphenyl (DBT) is an organic compound with a unique structure and properties that make it a valuable molecule for research and experimentation. It has been studied extensively in the scientific community and is known to have a wide range of applications. DBT has been used in a variety of laboratory experiments, including synthesis, reaction, and spectroscopic studies. It has also been studied for its potential biological applications, such as its ability to interact with proteins and other molecules.

Scientific Research Applications

Molecular Fractal Assembly

Researchers Shang et al. (2015) explored the use of 4,4''-Dibromo-1,1':3',1''-terphenyl as a building block in assembling molecular Sierpiński triangle fractals. The molecule, when combined with 4,4‴-dibromo-1,1':3',1":4",1‴-quaterphenyl, creates fractals through halogen and hydrogen bonds on a Ag(111) surface below 80 K. This novel strategy has potential applications in creating various planar molecular fractals at surfaces (Shang et al., 2015).

Synthesis Methodology

Hao Dong (2012) described the synthesis of 4,4''-Dibromo-1,1':3',1''-terphenyl with high purity and yield, suitable for industrial production. The process utilizes bromine in acetonitrile with ferrous powder as a catalyst (Dong, 2012).

Organometallic Intermediate Study

Wang et al. (2011) studied the organometallic intermediate in the surface-supported Ullmann coupling reaction from 4, 4''-dibromo-p-terphenyl to poly(para-phenylene). Their findings at the single-molecule level showed biradical terphenyl units connected by Cu atoms, forming poly(para-phenylene) oligomers (Wang et al., 2011).

Nonlinear Optical Response

A study by Adeel et al. (2021) on fluorinated terphenyl compounds, including derivatives of 4,4''-Dibromo-1,1':3',1''-terphenyl, revealed significant potential in third-order nonlinear optical (NLO) applications. The compounds showed larger third-order polarizability amplitudes than para-nitroaniline, a prototype NLO molecule (Adeel et al., 2021).

Organometallic Macrocycles and Zigzag Chains

Fan et al. (2014) observed the formation of planar organometallic macrocycles and zigzag-shaped one-dimensional polymers from 4,4''-dibromo-meta-terphenyl on Cu(111) surfaces. This study highlights the potential of 4,4''-Dibromo-1,1':3',1''-terphenyl in forming stable macrocycles and chains, useful in material science (Fan et al., 2014).

Metal-Organic Frameworks

Lv et al. (2014) synthesized metal-organic frameworks using a derivative of 4,4''-Dibromo-1,1':3',1''-terphenyl. These frameworks exhibited unique structural and magnetic properties, suggesting applications in material science and chemistry (Lv et al., 2014).

Mechanism of Action

Target of Action

Terphenyl compounds are known to be used as organic components for semiconductor materials .

Mode of Action

Terphenyl compounds are generally known for their high thermal stability and excellent optic properties due to the broken conjugation .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 158°C . These properties may influence its bioavailability.

Action Environment

It’s worth noting that terphenyl compounds are known for their high thermal stability , which might suggest they are relatively stable under various environmental conditions.

properties

IUPAC Name |

1,3-bis(4-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRNOZKOAZFOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Dibromo-1,1':3',1''-terphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)